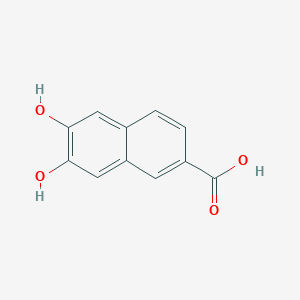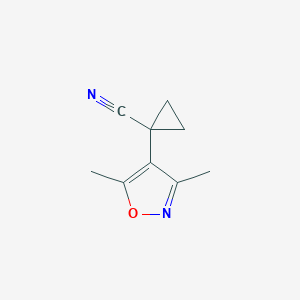
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI), also known as CDI, is a versatile and widely used chemical reagent in organic synthesis. It is a highly reactive and electrophilic compound that has found numerous applications in the preparation of various functionalized organic compounds.
Mechanism Of Action
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) is a highly reactive and electrophilic compound that reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The reaction mechanism involves the formation of an intermediate acyl imidazole, which is then attacked by the nucleophile to form the final product. Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) has been shown to be a more efficient coupling reagent than other commonly used reagents, such as carbodiimides and phosphonium salts.
Biochemical And Physiological Effects
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) has not been extensively studied for its biochemical and physiological effects, as it is primarily used as a chemical reagent in organic synthesis. However, it has been shown to be toxic to aquatic organisms and may cause skin and eye irritation in humans. Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) should be handled with care and proper safety precautions should be taken when working with this compound.
Advantages And Limitations For Lab Experiments
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) has several advantages as a coupling reagent in organic synthesis. It is highly reactive and efficient, and can be used in mild reaction conditions. Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) also produces fewer byproducts than other coupling reagents, which simplifies the purification process. However, Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) has some limitations, including its high cost and toxicity. Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) should be used with caution and proper safety measures should be taken when working with this compound.
Future Directions
There are several future directions for the use of Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) in scientific research. One potential application is in the synthesis of new pharmaceuticals and natural products. Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) could also be used in the preparation of new functionalized organic compounds for use in materials science and nanotechnology. Additionally, further research could be conducted on the biochemical and physiological effects of Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) to better understand its potential risks and hazards.
Synthesis Methods
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) can be synthesized using various methods, including the reaction of cyclopropanecarboxylic acid with oxalyl chloride, followed by the reaction with hydroxylamine hydrochloride to form the isoxazole ring. The resulting compound is then treated with sodium cyanide to form the nitrile group. Other methods include the reaction of cyclopropanecarboxylic acid with thionyl chloride, followed by the reaction with hydroxylamine hydrochloride and sodium cyanide.
Scientific Research Applications
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) has found numerous applications in scientific research, particularly in organic synthesis. It is widely used as a coupling reagent in the synthesis of peptides, nucleotides, and other biologically active molecules. Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) has also been used in the preparation of various functionalized organic compounds, including lactams, isoxazoles, and pyrazoles. Additionally, Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) has been used in the synthesis of natural products and pharmaceuticals, such as taxol and camptothecin.
properties
CAS RN |
116446-25-4 |
|---|---|
Product Name |
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) |
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c1-6-8(7(2)12-11-6)9(5-10)3-4-9/h3-4H2,1-2H3 |
InChI Key |
KYAXDLVVACFPCT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)C2(CC2)C#N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2(CC2)C#N |
synonyms |
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



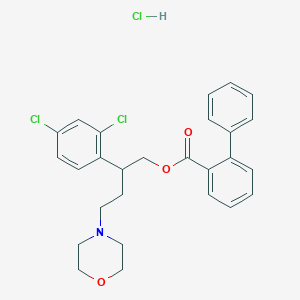
![t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate](/img/structure/B38199.png)
![1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B38204.png)

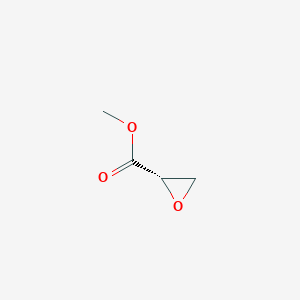
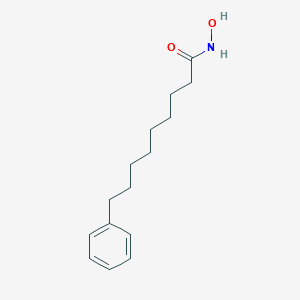
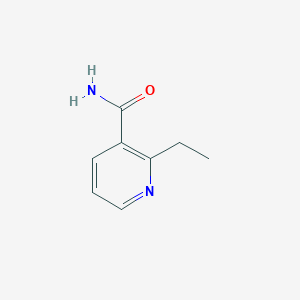
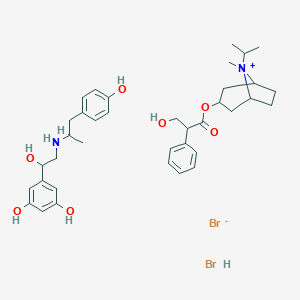
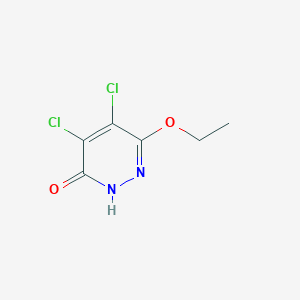
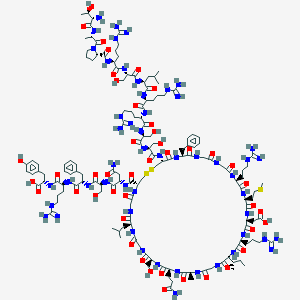

![Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)](/img/structure/B38229.png)
![(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B38230.png)
